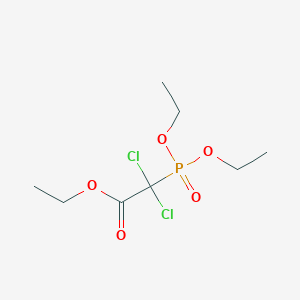
Triethyl 2,2-dichloro-2-phosphonoacetate
Vue d'ensemble
Description
Triethyl 2,2-dichloro-2-phosphonoacetate is an organic compound with the linear formula (C2H5O)2P(O)CCl2CO2C2H5 . It has a molecular weight of 293.08 .
Synthesis Analysis
Ethyl 2,2-Dichloro-2-diethoxyphosphorylacetate acts as a reagent in the synthesis of halogenated phosphonoacetate esters . It is also used as a reagent for cotton insecticides preparations .Molecular Structure Analysis
The molecular structure of Triethyl 2,2-dichloro-2-phosphonoacetate can be represented by the SMILES stringCCOC(=O)C(Cl)(Cl)P(=O)(OCC)OCC . The InChI representation is 1S/C8H15Cl2O5P/c1-4-13-7(11)8(9,10)16(12,14-5-2)15-6-3/h4-6H2,1-3H3 . Chemical Reactions Analysis
While specific chemical reactions involving Triethyl 2,2-dichloro-2-phosphonoacetate are not mentioned in the search results, it is known to be used in the synthesis of halogenated phosphonoacetate esters .Physical And Chemical Properties Analysis
Triethyl 2,2-dichloro-2-phosphonoacetate has a refractive index of n20/D 1.456 (lit.) . It has a boiling point of 84-86 °C/0.01 mmHg (lit.) and a density of 1.289 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthesis of Purine Nucleoside Derivatives
Triethyl 2,2-dichloro-2-phosphonoacetate is utilized in the synthesis of purine nucleoside derivatives that contain a halogen atom . These derivatives are significant due to their potential applications in pharmaceuticals, particularly as antiviral and anticancer agents.
Horner-Wadsworth-Emmons Reactions
This compound is a reagent in Horner-Wadsworth-Emmons (HWE) reactions . The HWE reaction is an important method for the formation of carbon-carbon double bonds in organic synthesis, which is widely used in the preparation of various alkenes.
Scale-up Production of Bacterial Topoisomerase Inhibitors
In the field of antibacterial research, Triethyl 2,2-dichloro-2-phosphonoacetate is involved in the scale-up production of bacterial topoisomerase inhibitors . These inhibitors are crucial in developing new antibiotics as they interfere with the replication process of bacteria.
Synthesis of Galbonolide Derivatives
The compound is also used in the synthesis of galbonolide derivatives . Galbonolides have garnered interest due to their antifungal properties, making them potential candidates for treating fungal infections.
Stereoselective Horner Reaction
It plays a role in the stereoselective Horner reaction for the preparation of vinylogous peptides . This application is particularly relevant in the field of peptide synthesis, where controlling the stereochemistry is essential for the biological activity of peptides.
Reagent for Cotton Insecticides
Triethyl 2,2-dichloro-2-phosphonoacetate acts as a reagent in the synthesis of halogenated phosphonoacetate esters, which are used in cotton insecticide preparations . This highlights its role in the agricultural sector, contributing to pest control.
Organic Building Blocks
As an organic building block, this compound provides a versatile starting point for a wide range of chemical syntheses . Its reactivity allows for the creation of complex molecules that can be tailored for specific scientific applications.
Analytical Studies
Due to its defined chemical and physical properties, such as a specific refractive index and boiling point, Triethyl 2,2-dichloro-2-phosphonoacetate is suitable for analytical studies . It can serve as a standard in chromatographic analysis or in the study of reaction mechanisms.
Safety and Hazards
Mécanisme D'action
Target of Action
Triethyl 2,2-dichloro-2-phosphonoacetate is a chemical compound that is primarily used as a reagent in the synthesis of halogenated phosphonoacetate esters . It is also used as a reagent for cotton insecticides preparations .
Mode of Action
It is known to act as a reagent in the synthesis of halogenated phosphonoacetate esters . This suggests that it may interact with other compounds to form these esters, which could involve the transfer of the phosphonoacetate group to the target molecule.
Biochemical Pathways
Given its use in the synthesis of halogenated phosphonoacetate esters , it can be inferred that it may play a role in the biochemical pathways involving these esters.
Pharmacokinetics
It’s known that the compound has a molecular weight of 29308 , which could influence its pharmacokinetic properties.
Result of Action
Given its role as a reagent in the synthesis of halogenated phosphonoacetate esters , it can be inferred that its action results in the formation of these esters.
Action Environment
It’s known that the compound has a boiling point of 84-86 °c/001 mmHg and a density of 1289 g/mL at 25 °C , which suggests that its physical properties, and therefore its action, could be influenced by temperature and pressure.
Propriétés
IUPAC Name |
ethyl 2,2-dichloro-2-diethoxyphosphorylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Cl2O5P/c1-4-13-7(11)8(9,10)16(12,14-5-2)15-6-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIZABWIGNVQCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(P(=O)(OCC)OCC)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393920 | |
| Record name | SBB057702 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5823-12-1 | |
| Record name | SBB057702 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl 2,2-dichloro-2-phosphonoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















